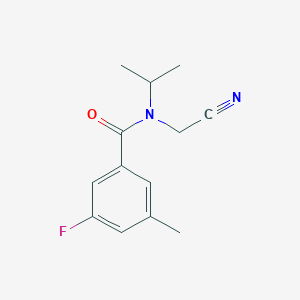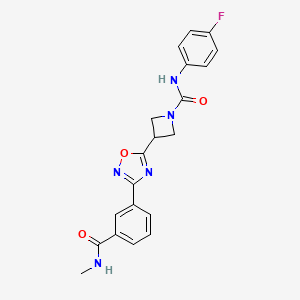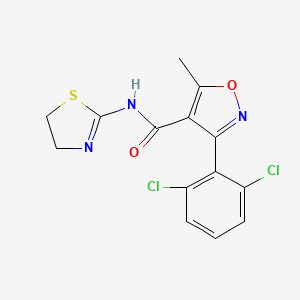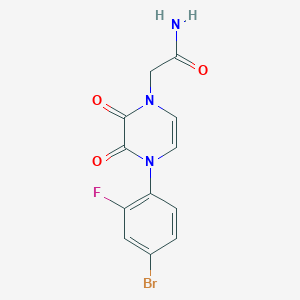![molecular formula C11H19NSi B2974130 2-[4-(Trimethylsilyl)phenyl]ethan-1-amine CAS No. 5112-61-8](/img/structure/B2974130.png)
2-[4-(Trimethylsilyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Trimethylsilyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C11H19NSi. It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trimethylsilyl)phenyl]ethan-1-amine typically involves the reaction of 4-bromo-1-(trimethylsilyl)benzene with ethylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds through a palladium-catalyzed amination process, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trimethylsilyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-[4-(Trimethylsilyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Trimethylsilyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group imparts unique chemical properties, such as increased lipophilicity and stability, which can influence the compound’s behavior in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(Trimethylsilyl)phenyl]ethan-1-amine can be compared with other similar compounds, such as:
2-(Trimethylsilyl)ethanol: Another compound with a trimethylsilyl group, used as a protecting reagent for carboxyl and phosphate groups.
4-[(Trimethylsilyl)ethynyl]aniline: A compound with similar structural features, used in various chemical syntheses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
Properties
IUPAC Name |
2-(4-trimethylsilylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)11-6-4-10(5-7-11)8-9-12/h4-7H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHCYDOLGZSBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methanesulfonyl-N-[3-(1,2-oxazol-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B2974049.png)



![N-[2-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2974056.png)

![N-(3-chlorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2974058.png)


![5-(9H-Fluoren-9-ylmethoxycarbonyl)-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2974064.png)
![ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2974065.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2974067.png)


